Zinc selenate

Übersicht

Beschreibung

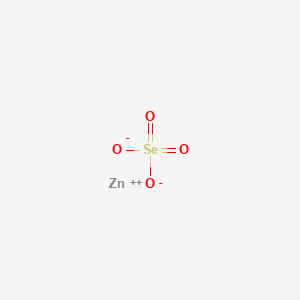

Zinc selenate is an inorganic compound with the chemical formula ZnSeO₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc selenate can be synthesized through the reaction of zinc oxide with selenic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product: [ \text{ZnO} + \text{H}_2\text{SeO}_4 \rightarrow \text{ZnSeO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of zinc selenide or zinc selenite in the presence of a strong oxidizing agent such as hydrogen peroxide or nitric acid. The reaction conditions, including temperature and pH, are carefully controlled to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to zinc selenide or elemental selenium under specific conditions.

Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Various anions such as sulfate or phosphate.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of zinc selenide or elemental selenium.

Substitution: Formation of zinc salts with different anions.

Wissenschaftliche Forschungsanwendungen

Biofortification of Crops

Zinc selenate is primarily used in the biofortification of crops to enhance their nutritional value. This process aims to increase the concentrations of zinc and selenium in edible plant parts, addressing deficiencies in human diets.

- Wheat Biofortification : A study demonstrated that combined foliar applications of zinc sulfate and sodium selenate significantly increased the concentrations of zinc and selenium in wheat grains. The application resulted in a 1.2 to 2.4-fold increase in daily absorbed zinc and a 16.8-fold increase in daily selenium intake from wheat products .

- Strawberry Biofortification : Research on strawberry plants showed that applying zinc and selenium improved fruit quality and nutrient content. The study indicated that both soil and foliar applications were effective, with foliar application being more cost-efficient .

- Pea Plants : A two-year pot experiment involving pea varieties revealed that foliar application of sodium selenate alongside zinc oxide not only enhanced the nutrient profile of the seeds but also positively influenced growth parameters such as chlorophyll content .

Alleviation of Abiotic Stress

This compound has been studied for its potential to mitigate abiotic stresses in plants, such as drought, salinity, and heavy metal toxicity.

- Drought Resistance : The application of this compound has been shown to improve drought resistance in crops by enhancing root development and water retention capabilities. This is particularly crucial for maintaining crop yields under water-limited conditions .

- Heavy Metal Tolerance : Studies indicate that this compound can help plants tolerate heavy metal stress by promoting antioxidant activity and reducing oxidative damage. This mechanism is vital for crops grown in contaminated soils .

Nutritional Enhancement in Animal Feed

This compound is also utilized in animal nutrition to improve health and productivity.

- Supplementation : In animal feed, this compound serves as a source of both zinc and selenium, essential for immune function, reproductive health, and overall growth performance. Research shows that supplementation can lead to better feed conversion ratios and enhanced growth rates in livestock .

Environmental Applications

The environmental applications of this compound include its potential use in phytoremediation strategies.

- Phytoremediation : this compound can enhance the ability of certain plants to uptake heavy metals from contaminated soils, thereby aiding in soil rehabilitation efforts. This application is particularly relevant for restoring degraded lands affected by mining activities or industrial pollution .

Case Studies Summary Table

Wirkmechanismus

The mechanism of action of zinc selenate involves its interaction with various molecular targets and pathways:

Enzymatic Activity: this compound acts as a cofactor for several enzymes, enhancing their catalytic activity.

Antioxidant Properties: It contributes to the antioxidant defense system by participating in the reduction of reactive oxygen species.

Cell Signaling: this compound influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Zinc Sulfate (ZnSO₄): Similar in structure but contains sulfate instead of selenate.

Zinc Selenite (ZnSeO₃): Contains selenite instead of selenate, with different oxidation states of selenium.

Sodium Selenate (Na₂SeO₄): Similar anionic component but different cation.

Uniqueness: Zinc selenate is unique due to its specific chemical properties and reactivity, particularly its ability to participate in redox reactions and its role as a selenium source in various applications. Its distinct optical and electronic properties also make it valuable in industrial applications.

Biologische Aktivität

Zinc selenate (ZnSeO₄) is a compound that combines zinc and selenium, both essential trace elements with significant biological roles. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on microbial growth, and potential therapeutic applications. The findings are supported by data tables and case studies from diverse sources.

Zinc and selenium are vital for human health, participating in numerous biochemical processes. Zinc is crucial for enzyme function and immune response, while selenium plays a critical role in antioxidant defense through selenoproteins. This compound serves as a source of both minerals, potentially enhancing their bioavailability and synergistic effects in biological systems.

Antioxidant Activity

This compound exhibits notable antioxidant properties, which can mitigate oxidative stress in biological systems. Research indicates that supplementation with this compound enhances the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD), leading to reduced levels of reactive oxygen species (ROS) in cells.

Case Study: Antioxidant Effects in Animal Models

In a study involving mice, oral administration of this compound resulted in a significant increase in serum GPx activity compared to control groups. The levels of malondialdehyde (MDA), a marker of oxidative stress, decreased significantly in the treatment group, indicating reduced lipid peroxidation.

| Parameter | Control Group | This compound Group |

|---|---|---|

| GPx Activity (U/mL) | 10.5 ± 1.2 | 18.7 ± 2.1* |

| MDA Level (µmol/L) | 5.2 ± 0.5 | 2.8 ± 0.3* |

*Significant difference (p < 0.05)

Microbial Effects

This compound also influences microbial growth and metabolism. Certain lactic acid bacteria (LAB) strains have shown enhanced tolerance to selenium and zinc when supplemented with this compound, improving their probiotic properties.

Case Study: Lactobacillus Plantarum SeZi

A study on Lactobacillus plantarum SeZi demonstrated that when cultured with this compound, the strain exhibited increased bioaccumulation of both zinc and selenium. This led to improved metabolic activities, including enhanced utilization of selenoamino acids, which are critical for maintaining cellular redox balance.

| Strain | Selenium Accumulation (mg/g) | Zinc Accumulation (mg/g) |

|---|---|---|

| Control | 0.5 | 1.2 |

| L. plantarum SeZi | 5.3* | 4.8* |

*Significant difference (p < 0.05)

Therapeutic Applications

The dual action of zinc and selenium in this compound has implications for therapeutic applications, particularly in cancer treatment and immune modulation.

Case Study: Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines such as HTB-9 and SW742. The mechanism appears to involve the generation of ROS and the activation of intrinsic apoptotic pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HTB-9 | 14.16 |

| SW742 | 8.03 |

Eigenschaften

IUPAC Name |

zinc;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLBMRKEAODAKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Se.Zn, ZnSeO4, O4SeZn | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929191 | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-54-1 | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031117TWZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.